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Compound of Interest

Compound Name: Sumanirole maleate

Cat. No.: B1662219 Get Quote

This guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and pharmacological profile of Sumanirole maleate. It is intended for researchers,

scientists, and professionals involved in drug development and neuroscience research. This

document details the methodologies for key experiments and presents quantitative data in a

structured format for ease of comparison.

Chemical Identity and Structure
Sumanirole is a potent and selective dopamine D2 receptor agonist.[1][2][3] Its chemical name

is (5R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. It is commonly

supplied as a maleate salt.[4][5]

Table 1: Chemical Identifiers for Sumanirole Maleate
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Identifier Value

IUPAC Name

(5R)-5,6-dihydro-5-(methylamino)-4H-

imidazo[4,5,1-ij]quinolin-2(1H)-one (2Z)-2-

butenedioate

Synonyms PNU-95666, U-95666E

CAS Number 179386-44-8

Molecular Formula C₁₁H₁₃N₃O · C₄H₄O₄

Molecular Weight 319.31 g/mol

SMILES
O=C1N(C--INVALID-LINK--

C2)C3=C2C=CC=C3N1.O=C(O)/C=C\C(O)=O

InChI Key VOJRMYBBPKNLLI-ORHWHDKWSA-N

Physicochemical Properties
Sumanirole maleate is a white to beige powder. Its solubility and other physical characteristics

are critical for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of Sumanirole Maleate
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Property Value

Physical Form Powder

Color White to beige

Melting Point Not explicitly stated in search results.

Solubility
Water: 10 mg/mL (clear solution), Soluble to 100

mM. DMSO: 16 mg/mL, Soluble to 100 mM.

Optical Activity [α]/D -22 to -32° (c = 1 in H₂O)

pKa Not explicitly stated in search results.

Purity ≥98% (by HPLC)

Storage Store at -20°C, desiccated

Pharmacological Properties
Sumanirole is a high-affinity dopamine D2 receptor agonist with notable selectivity over other

dopamine receptor subtypes. This selectivity is a key feature of its pharmacological profile.

Table 3: Pharmacological Data for Sumanirole

Parameter Receptor Value (nM)

Binding Affinity (Ki) D2 9.0

D3 1940

D4 >2190

D1 >7140

Functional Potency (EC₅₀) D2 17 - 75

Experimental Protocols
This section outlines the general methodologies for key experiments related to the

characterization of Sumanirole maleate.
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Synthesis of Sumanirole
While a detailed step-by-step synthesis protocol for Sumanirole is not publicly available in the

provided search results, the literature indicates that it can be synthesized from quinoline

precursors. The synthesis involves the formation of the imidazo[4,5,1-ij]quinolin-2(1H)-one core

structure and the introduction of the (R)-methylamino group at the 5-position. The synthesis of

analogues often involves protection and deprotection steps of the amine and amide

functionalities to achieve selective alkylation.

Purity Analysis by HPLC
The purity of Sumanirole maleate is typically assessed by High-Performance Liquid

Chromatography (HPLC).

Workflow for HPLC Purity Analysis
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Fig. 1: General workflow for HPLC purity analysis of Sumanirole maleate.

A general Reverse-Phase HPLC (RP-HPLC) method would involve:

Column: A C18 stationary phase.
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g.,

water with trifluoroacetic acid).

Detection: UV detection at a wavelength where Sumanirole maleate has significant

absorbance.

Quantification: The percentage purity is determined by the area of the main peak relative to

the total area of all peaks in the chromatogram.

Determination of Physicochemical Properties
The melting point can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination
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Fig. 2: Workflow for determining the melting point of a solid compound.

The procedure involves packing a small amount of the powdered sample into a capillary tube,

placing it in a melting point apparatus, and heating it gradually while observing the sample. The

temperature at which the substance begins to melt and the temperature at which it becomes

completely liquid are recorded to define the melting range.

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination
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Fig. 3: Workflow for determining the pKa of a compound by potentiometric titration.

This method involves dissolving the compound in a suitable solvent and titrating it with a

standardized solution of an acid or base. The pH of the solution is measured after each

addition of the titrant, and the data is used to construct a titration curve. The pKa value

corresponds to the pH at the half-equivalence point.

Pharmacological Assays
This assay is used to determine the binding affinity (Ki) of Sumanirole for dopamine receptors.
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Workflow for Radioligand Binding Assay
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Fig. 4: Workflow for a competitive radioligand binding assay.

The assay measures the ability of unlabeled Sumanirole to compete with a radiolabeled ligand

for binding to the D2 receptor. The concentration of Sumanirole that inhibits 50% of the specific

binding of the radioligand is the IC₅₀, which is then used to calculate the Ki.

This functional assay measures the effect of Sumanirole on the downstream signaling of the D2

receptor.

Workflow for cAMP Accumulation Assay
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Fig. 5: Workflow for a cAMP accumulation assay to measure Gi-coupled receptor agonism.

Since the D2 receptor is a Gi-coupled receptor, its activation by an agonist like Sumanirole

inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this

assay, cells are typically stimulated with forskolin to increase basal cAMP levels, and the ability

of Sumanirole to reduce these levels is measured.

Mechanism of Action and Signaling Pathways
Sumanirole exerts its effects by acting as an agonist at the dopamine D2 receptor. The

activation of the D2 receptor, a G protein-coupled receptor (GPCR), initiates intracellular

signaling cascades.

G Protein-Dependent Signaling
The canonical signaling pathway for the D2 receptor involves coupling to inhibitory G proteins

(Gi/o).

Dopamine D2 Receptor G Protein-Dependent Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sumanirole

D2 Receptor

 binds to

Gi/o Protein
(αβγ)

 activates

Adenylyl Cyclase

 inhibits

ATP

cAMP

 converted by AC

Protein Kinase A
(PKA)

 activates

Cellular Response

 phosphorylates targets leading to

Click to download full resolution via product page

Fig. 6: G protein-dependent signaling pathway of the dopamine D2 receptor.

Upon binding of Sumanirole, the D2 receptor activates the Gi/o protein, leading to the inhibition

of adenylyl cyclase. This reduces the conversion of ATP to cAMP, thereby lowering intracellular

cAMP levels and decreasing the activity of protein kinase A (PKA).

β-Arrestin-Dependent Signaling
In addition to G protein-mediated signaling, GPCRs like the D2 receptor can also signal

through β-arrestin pathways.

Dopamine D2 Receptor β-Arrestin Recruitment
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Fig. 7: β-arrestin recruitment to the dopamine D2 receptor.

Agonist binding can lead to the phosphorylation of the D2 receptor by G protein-coupled

receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which

can lead to receptor desensitization, internalization, and the initiation of G protein-independent

signaling cascades. Assays such as Bioluminescence Resonance Energy Transfer (BRET) can

be used to study the recruitment of β-arrestin to the D2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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